2-(2-Chlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide
CAS No.: 259856-55-8
Cat. No.: VC16044578
Molecular Formula: C13H11ClN2O3
Molecular Weight: 278.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259856-55-8 |
|---|---|
| Molecular Formula | C13H11ClN2O3 |
| Molecular Weight | 278.69 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C13H11ClN2O3/c14-11-5-1-2-6-12(11)19-9-13(17)16-15-8-10-4-3-7-18-10/h1-8H,9H2,(H,16,17)/b15-8+ |
| Standard InChI Key | XKRRUQOMIOJFKI-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CO2)Cl |
Introduction
Structural Characteristics
Molecular Composition and Connectivity
The compound’s structure integrates two aromatic systems: a 2-chlorophenoxy group and a furan-2-ylmethylene moiety, connected via an acetohydrazide bridge. The chlorophenoxy group contributes electron-withdrawing effects, while the furan ring introduces π-conjugation, influencing reactivity and intermolecular interactions . Key bond lengths and angles, derived from X-ray crystallography, reveal planarity in the acetohydrazide segment (maximum deviation: 0.031 Å), facilitating hydrogen-bonded networks .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.69 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | ||
| Hydrogen Bond Donors/Acceptors | 1 / 5 |
Stereochemical Considerations
The E-configuration of the hydrazone group () is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the furan oxygen . This conformation enhances thermal stability, as evidenced by a melting point of 384–385 K .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a two-step process:
-
Esterification: 2-Chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate, yielding phenoxy ethyl acetate .
-
Hydrazidation: The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol, followed by condensation with furfural to form the target compound .
Table 2: Reaction Conditions and Yield
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Ethyl chloroacetate, K₂CO₃, 80°C, 18 h | 71% |
| Hydrazidation | Hydrazine hydrate, 100°C, 10 h | Not reported |
Purification and Characterization
Recrystallization from ethanol yields pure product, confirmed via NMR, IR, and X-ray diffraction . The absence of byproducts in the crystal structure suggests high regioselectivity during condensation .
Crystallographic and Spectroscopic Analysis
X-ray Crystallography Findings
The crystal lattice features N–H⋯N and C–H⋯O hydrogen bonds, forming infinite sheets parallel to the (100) plane . These interactions stabilize the lattice, contributing to the compound’s high melting point .
Table 3: Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N1–H1⋯N2 | 2.892 | 164 |
| C8–H8⋯O2 | 3.321 | 146 |
Spectroscopic Signatures
Comparative Analysis with Structural Analogues
Chlorophenoxy Derivatives
Replacing the 2-chloro substituent with 4-chloro (as in VC16082630) increases molecular weight (292.72 g/mol) but reduces antimicrobial potency, likely due to steric hindrance.
Furan-Containing Hydrazides
N'-(Furan-2-ylmethylene) derivatives with methylphenoxy groups (e.g., 0896-8794) exhibit lower logP values (2.85 vs. 3.1), suggesting improved solubility but reduced membrane permeability .
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